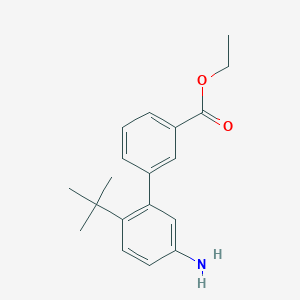![molecular formula C9H11BrO B13716198 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is a chemical compound with a unique spirocyclic structure. It features a bromine atom and an aldehyde functional group attached to a spiro[2.5]octene framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a corresponding alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structure.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-Fluorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
5-Iodospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The spirocyclic structure also adds to its distinctiveness, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
7-bromospiro[2.5]oct-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C9H11BrO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2 |
Clave InChI |
WGVLWAXYCFLFOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)CC(=C1C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


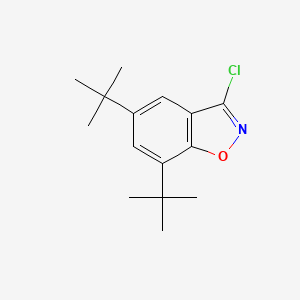
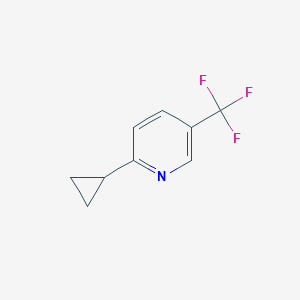
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
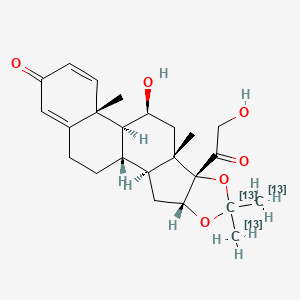
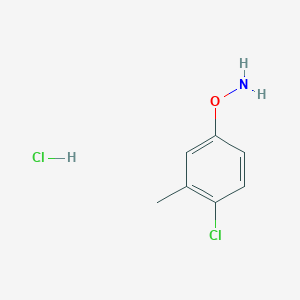



![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
